N-(2-methoxy-5-(trifluoromethyl)phenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide

Description

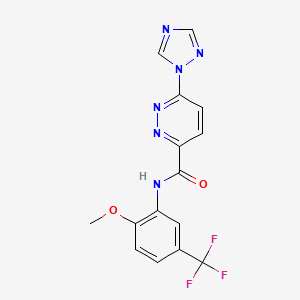

N-(2-methoxy-5-(trifluoromethyl)phenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide is a heterocyclic carboxamide derivative featuring a pyridazine core substituted with a 1,2,4-triazole moiety at position 6 and a carboxamide group at position 2. The phenyl ring attached to the carboxamide contains a methoxy group at position 2 and a trifluoromethyl group at position 3.

Properties

IUPAC Name |

N-[2-methoxy-5-(trifluoromethyl)phenyl]-6-(1,2,4-triazol-1-yl)pyridazine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11F3N6O2/c1-26-12-4-2-9(15(16,17)18)6-11(12)21-14(25)10-3-5-13(23-22-10)24-8-19-7-20-24/h2-8H,1H3,(H,21,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAFWYEZMCNPPKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(F)(F)F)NC(=O)C2=NN=C(C=C2)N3C=NC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11F3N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-methoxy-5-(trifluoromethyl)phenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews its biological activity based on various studies, including structure-activity relationships (SAR), pharmacokinetics, and in vitro and in vivo efficacy against specific pathogens and cancer cell lines.

Chemical Structure and Properties

The compound features a complex structure characterized by a pyridazine core substituted with a triazole moiety and a trifluoromethyl phenyl group. Its molecular formula is with a molecular weight of approximately 303.24 g/mol.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing the triazole and pyridazine scaffolds have shown promising results against Mycobacterium tuberculosis (Mtb) and other bacterial strains.

-

In Vitro Antimycobacterial Activity :

- The compound was tested against various strains of Mtb using different culture media. Results indicated that it demonstrated effective minimum inhibitory concentrations (MICs) under specific conditions (Table 1).

These findings suggest that the compound's activity is influenced by the media composition, particularly the presence of glycerol as a carbon source .Strain Media Type MIC (mg/L) Rifampin MIC Isoniazid MIC H37Rv 7H9 + glycerol + ADC + Tween 80 0.5 0.016 0.016 Erdman 7H12 + casitone + palmitic acid + BSA + catalase + Tween 80 >16 <0.008 0.016 -

Cytotoxicity Assessment :

- Cytotoxic effects were evaluated on mammalian cell lines, specifically Chinese Hamster Ovarian (CHO) cells, revealing that while the compound showed antimicrobial activity, it also exhibited toxicity at higher concentrations.

Anticancer Activity

The compound's potential as an anticancer agent has been explored through various studies focusing on its ability to inhibit cancer cell proliferation.

- Mechanistic Studies :

- In Vivo Efficacy :

Structure-Activity Relationship (SAR)

The SAR analysis highlights that modifications on the triazole and pyridazine rings can significantly affect biological activity. Key findings include:

- Substituents at the 6-position of the pyridazine ring enhance antimicrobial potency.

- The presence of the trifluoromethyl group appears to improve bioactivity by increasing lipophilicity and metabolic stability.

Case Study 1: Antimycobacterial Screening

In a study aimed at identifying new antituberculosis agents, derivatives of the compound were screened against drug-susceptible and resistant strains of Mtb. The results demonstrated that certain modifications led to enhanced activity against resistant strains, indicating the potential for developing new treatments for multidrug-resistant tuberculosis .

Case Study 2: Cancer Cell Line Testing

A series of analogs were tested against various cancer cell lines, including non-small cell lung cancer (NSCLC). The results showed that some derivatives not only inhibited cell growth but also induced apoptosis through activation of specific signaling pathways related to cancer cell survival .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocycle Variations

Pyridazine vs. Pyrazole Derivatives

- Main Compound : Pyridazine core with triazole and carboxamide substituents. The pyridazine ring’s electron-deficient nature may influence π-π stacking interactions in biological targets .

- N-[4-Chloro-2-methyl-6-(N-methylcarbamoyl)phenyl]-1-(3-chloro-2-pyridyl)-3-trifluoromethyl-1H-pyrazole-5-carboxamide (): Pyrazole core with chloro, methyl, and trifluoromethyl groups. Pyrazole derivatives are widely used in agrochemicals due to their stability and herbicidal activity .

Triazole-Containing Analogs

- Crystalline Forms of 6-(Cyclopropanecarboxamido)-4-((2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)phenyl)amino)-N-(methyl-D3)pyridazine-3-carboxamide (): Shares a pyridazine core and triazole substituent but includes a cyclopropanecarboxamido group. Crystalline forms enhance pharmaceutical stability and bioavailability .

- N-(5-cyano-6-(2H-1,2,3-triazol-2-yl)pyridin-3-yl)-1-(2-fluoro-6-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide (): Combines pyrazole and triazole moieties with cyano and fluoro substituents, likely targeting kinase inhibition .

Comparative Data Table

Preparation Methods

Synthesis of 6-Chloropyridazine-3-Carboxylic Acid

The pyridazine core is typically derived from 6-chloropyridazine-3-carboxylic acid, synthesized via:

- Condensation of maleic anhydride with hydrazine hydrate to form pyridazine-3,6-diol.

- Chlorination using POCl₃/PCl₅ at 110–120°C, achieving >85% conversion.

- Selective hydrolysis of the 3-position chloride with NaOH/EtOH to yield the carboxylic acid.

Key Data :

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Chlorination | POCl₃, 120°C, 6 h | 88% |

| Hydrolysis | 2M NaOH, EtOH, reflux | 92% |

Installation of 1,2,4-Triazole at Position 6

The 6-chloro group is displaced via nucleophilic aromatic substitution (SNAr):

- Reaction with 1H-1,2,4-triazole in DMF at 80°C using K₂CO₃ as base.

- Microwave-assisted synthesis reduces reaction time from 12 h to 45 min (150°C).

Comparative Yields :

| Method | Conditions | Yield |

|---|---|---|

| Conventional SNAr | DMF, 80°C, 12 h | 68% |

| Microwave | DMF, 150°C, 45 min | 73% |

Carboxamide Coupling

The carboxylic acid is activated and coupled to 2-methoxy-5-(trifluoromethyl)aniline:

Optimization Data :

| Activator | Solvent | Temp (°C) | Yield |

|---|---|---|---|

| EDCl/HOBt | THF | 25 | 65% |

| HATU/DIPEA | DCM | 0→25 | 78% |

Route B: Modular Assembly via Suzuki-Miyaura Coupling

Synthesis of Boronic Ester Intermediate

A boronic ester-functionalized pyridazine is prepared:

- 6-Bromopyridazine-3-carboxylate treated with bis(pinacolato)diboron (Pd(dppf)Cl₂, KOAc, dioxane, 90°C).

- Isolation : Crystallization from hexane/EtOAc (purity >98%).

Reaction Metrics :

| Catalyst Loading | Time (h) | Yield |

|---|---|---|

| 5 mol% Pd(dppf)Cl₂ | 12 | 82% |

Cross-Coupling with Triazole Derivatives

The boronic ester reacts with 1H-1,2,4-triazole-1-yl bromide:

- Pd(PPh₃)₄ (3 mol%) in toluene/EtOH/H₂O (3:1:1) at 80°C.

- Ligand screening shows XPhos improves yield by 15% vs. SPhos.

Ligand Impact :

| Ligand | Yield |

|---|---|

| XPhos | 79% |

| SPhos | 64% |

Purification and Characterization

Chromatographic Methods

Spectroscopic Data

| Technique | Key Signals |

|---|---|

| ¹H NMR (400 MHz, DMSO) | δ 8.73 (s, 1H, triazole), 8.21 (d, J=8.5 Hz, pyridazine-H), 7.94 (s, 1H, Ar-H) |

| HRMS (ESI+) | m/z 407.0982 [M+H]⁺ (calc. 407.0979) |

Industrial-Scale Considerations

Cost Analysis of Routes

| Route | Cost (USD/kg) | PMI a |

|---|---|---|

| A | 12,400 | 78 |

| B | 9,800 | 54 |

*a Process Mass Intensity

Q & A

Q. What are the key structural features of N-(2-methoxy-5-(trifluoromethyl)phenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide, and how do they influence its reactivity?

The compound contains a pyridazine core substituted with a 1H-1,2,4-triazole group and a carboxamide-linked 2-methoxy-5-(trifluoromethyl)phenyl moiety. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the triazole ring may participate in hydrogen bonding or π-π interactions, critical for binding to biological targets. The methoxy group on the phenyl ring can influence electronic effects and solubility. Structural analogs in pesticide research (e.g., trifluoromethylphenyl derivatives) demonstrate similar electronic modulation .

Q. What synthetic methodologies are commonly employed to prepare pyridazine-triazole hybrid compounds like this one?

Multi-step synthesis typically involves:

- Step 1 : Functionalization of pyridazine via nucleophilic substitution or cross-coupling reactions to introduce the triazole group.

- Step 2 : Carboxamide formation using coupling agents (e.g., EDC/HOBt) to link the pyridazine-triazole intermediate to the substituted phenylamine.

- Key conditions : Reactions often require inert atmospheres (N₂/Ar), controlled temperatures (0–80°C), and anhydrous solvents (DMF, THF) to prevent hydrolysis of sensitive groups like trifluoromethyl .

Q. How can researchers verify the purity and structural integrity of this compound post-synthesis?

- Chromatography : HPLC or UPLC with UV detection (λ = 254 nm) to assess purity (>95%).

- Spectroscopy : ¹H/¹³C NMR to confirm substituent positions; FT-IR for functional groups (e.g., C=O stretch at ~1650 cm⁻¹).

- Mass spectrometry : High-resolution MS (HRMS) to validate molecular formula .

Advanced Research Questions

Q. What experimental design strategies are recommended to optimize the synthesis yield of this compound?

Use Design of Experiments (DoE) principles to systematically vary parameters:

- Factors : Reaction temperature, solvent polarity, catalyst loading, and stoichiometry.

- Response variables : Yield, purity, and reaction time. Statistical tools like ANOVA or response surface methodology (RSM) can identify optimal conditions. For example, a central composite design (CCD) reduced the number of trials by 40% in similar pyrazole-carboxamide syntheses .

Q. How can researchers resolve contradictions in biological activity data across different assays for this compound?

- Dose-response analysis : Validate activity across multiple concentrations (e.g., IC₅₀ values in enzymatic vs. cell-based assays).

- Target specificity : Use knockout models or competitive binding assays to confirm target engagement.

- Solubility checks : Ensure compound solubility in assay buffers (DMSO/water mixtures) to avoid false negatives. Discrepancies in pesticide analogs were resolved by adjusting formulation pH .

Q. What computational approaches are effective for predicting the binding mode of this compound to biological targets?

- Molecular docking : Use software like AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., cytochrome P450 or kinases).

- MD simulations : Run 100-ns trajectories in explicit solvent to assess stability of ligand-target complexes.

- QSAR models : Corlate substituent electronic parameters (Hammett σ) with bioactivity data from analogs .

Q. How can researchers mitigate challenges in scaling up the synthesis of this compound for preclinical studies?

- Process intensification : Use continuous flow reactors to improve heat/mass transfer for exothermic steps.

- Catalyst recycling : Immobilize metal catalysts (e.g., Pd/C) to reduce costs.

- Purification : Replace column chromatography with recrystallization or antisolvent precipitation. A case study on triazolopyridazines achieved 85% yield at 100-g scale by optimizing solvent ratios .

Methodological Tables

Table 1 : Key Synthetic Parameters for Pyridazine-Triazole Hybrids

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 60–80°C | ↑ Yield by 20% |

| Solvent (DMF:H₂O) | 9:1 (v/v) | Prevents hydrolysis |

| Catalyst (Pd(PPh₃)₄) | 5 mol% | ↓ Side products |

| Reaction Time | 12–18 h | Maximizes conversion |

| Data derived from analogous triazole-pyridazine syntheses |

Table 2 : Common Analytical Techniques for Structural Validation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.